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Introduction

Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children
worldwide. The segmented nature of their double-stranded RNA (dsRNA) genome allows for
genetic reassortment, and to a lesser extent, homologous recombination, leading to the
emergence of novel and diverse strains. The G2P[1] genotype is a common human rotavirus
strain that has been observed to increase in prevalence in several countries following the
introduction of rotavirus vaccines. Understanding the recombination events within G2P[1]
strains is crucial for monitoring viral evolution, assessing vaccine effectiveness, and developing
new antiviral strategies.

These application notes provide a comprehensive overview of the methods used to analyze
G2P rotavirus recombination events, from sample collection and sequencing to computational
analysis and data interpretation.

I. Experimental Protocols
Viral RNA Extraction from Fecal Samples

This protocol describes the extraction of rotavirus dsRNA from fecal suspensions, a common
starting material for genomic analysis.

Materials:
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Fecal specimen (~100 mg)

Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
TRI-Reagent® LS (or similar phenol-based reagent)
QIAamp Viral RNA Mini Kit (Qiagen) or equivalent
Microcentrifuge tubes

Vortex mixer

Microcentrifuge

Protocol:

Prepare a 10% fecal suspension by adding ~100 mg of the fecal specimen to 1 mL of PBS in
a microcentrifuge tube.

Vortex the suspension vigorously for 1 minute to homogenize.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet solid debris.

Transfer the supernatant to a new microcentrifuge tube.

Option A (TRI-Reagent® LS):

o Add 900 pL of TRI-Reagent® LS to 300 L of the fecal suspension supernatant.[2]
o Vortex for 10 seconds and incubate at room temperature for 10 minutes.[2]

o Proceed with RNA extraction according to the manufacturer's protocol.

Option B (QIAamp Viral RNA Mini Kit):

o Proceed with viral RNA extraction from the fecal suspension supernatant using the
QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[2]
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Reverse Transcription PCR (RT-PCR) and Sanger
Sequencing

This method is used to amplify and sequence specific gene segments of interest, such as the
VP7 (G-type) and VP4 (P-type) genes, for initial genotyping.

Materials:

Extracted viral dsRNA

e Reverse transcriptase

o Taq DNA polymerase

o Gene-specific forward and reverse primers (e.g., for VP7 and VP4)
e dNTPs

e Reaction buffer

e Thermal cycler

e Agarose gel electrophoresis system
o Gel extraction kit

e Sanger sequencing service
Protocol:

e Reverse Transcription (RT):

o Set up the RT reaction by combining the extracted dsRNA, reverse transcriptase, a
specific reverse primer, dNTPs, and reaction buffer.

o Incubate according to the reverse transcriptase manufacturer's recommendations to
synthesize cDNA.
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e Polymerase Chain Reaction (PCR):

o Set up the PCR reaction by adding the cDNA product, Taqg DNA polymerase, forward and
reverse primers, dNTPs, and PCR buffer.

o Perform PCR using a thermal cycler with optimized cycling conditions (annealing
temperature and extension time) for the specific primers.

o Gel Electrophoresis and Purification:

o Run the PCR product on an agarose gel to verify the size of the amplicon.

o Excise the DNA band of the correct size and purify the DNA using a gel extraction Kit.
e Sanger Sequencing:

o Send the purified PCR product for Sanger sequencing.

o Analyze the resulting sequence data using appropriate software.

Whole Genome Sequencing (WGS) using Next-
Generation Sequencing (NGS)

WGS provides a comprehensive view of the entire rotavirus genome, enabling the detection of
recombination events across all 11 gene segments.

Materials:

Extracted viral dsRNA

cDNA synthesis kit

NGS library preparation kit (e.g., Nextera® XT)

NGS platform (e.g., lllumina MiSeq®)[2][3]

Bioinformatics analysis pipeline
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Protocol:

cDNA Synthesis: Synthesize cDNA from the extracted dsRNA.

Library Preparation:

o Use a library preparation kit to fragment the cDNA, add sequencing adapters, and amplify

the library.

Sequencing:

o Sequence the prepared library on an NGS platform according to the manufacturer's
instructions.

Data Analysis:

o Perform quality control on the raw sequencing reads.

o Assemble the genome sequences.

o Proceed with the computational analysis for recombination events (see Section II).

Il. Computational Analysis of Recombination

This section outlines the bioinformatics workflow for identifying and analyzing recombination

events from whole-genome sequence data.

Sequence Acquisition and Preparation

e Sequence Retrieval: Download complete rotavirus A genome sequences from public
databases like NCBI's Virus Variation Resource.[4]

o Data Curation: Remove laboratory-adapted strains and sequences with significant insertions
or low quality. Curate metadata including host, country, collection date, and genotype.[4]

e Sequence Alignment: Align the sequences for each of the 11 gene segments separately
using a multiple sequence alignment tool like MUSCLE.[1][4]
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Recombination Detection

The use of multiple recombination detection methods is recommended to minimize false
positives.[4] Software packages like RDP4 integrate several algorithms.

Protocol using RDP4:

Load the aligned FASTA file for a specific gene segment into RDP4.

Select multiple detection methods such as RDP, GENECONYV, BootScan, MaxChi,
Chimaera, SiScan, and 3Seq.[4]

Set a p-value cutoff (e.g., < 1.0 x 10-6) to identify significant recombination events.

A putative recombination event is considered well-supported if it is detected by at least six
different methods.[4]

Phylogenetic Analysis

Phylogenetic analysis helps to visualize the evolutionary relationships between sequences and
can provide evidence for recombination.

Protocol:

o For a putative recombinant, separate the sequence into the "major parent” and "minor
parent” regions identified by the recombination detection software.

o Construct separate phylogenetic trees for the major and minor parent regions, as well as for
the non-recombinant parental sequences, using software like MEGA or BEAST.[4]

o Use a suitable evolutionary model (e.g., GTR + G + |) and assess branch support using
bootstrap analysis (1000 replicates).[2][5]

e Achange in the phylogenetic clustering of the recombinant sequence between the trees for
the different regions is strong evidence of a recombination event.

Data Presentation
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Table 1: Bioinformatics Tools for G2P Rotavirus

Recombination Analysis

Tool/Software Purpose Key Features Reference

Public repository of
NCBI Virus Variation Sequence Acquisition viral genome [4]

sequences.

Fast and accurate
MUSCLE Sequence Alignment multiple sequence [2][4]

alignment.

Integrates multiple
recombination
o detection methods
Recombination
RDP4 ) (RDP, GENECONYV, [1][4]
Detection
BootScan, MaxChi,
Chimaera, SiScan,

3Seq).

o Similarity plot and
) Recombination )
SimPlot ) bootscanning [6][7]
Detection _
analysis.

Construction of
phylogenetic trees
MEGA Phylogenetic Analysis  (Maximum Likelihood, [2][5]
Neighbor-Joining),
model selection.

Bayesian inference of
BEAST Phylogenetic Analysis  phylogeny and [4]

molecular dating.

Visualizations
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Caption: Workflow for G2P Rotavirus Recombination Analysis.
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Caption: Logic for Identifying Putative Recombination Events.

Conclusion

The analysis of G2P rotavirus recombination events requires a combination of molecular
biology techniques and robust bioinformatics pipelines. Whole-genome sequencing provides
the necessary resolution to detect both inter-genotypic and intra-genotypic recombination
events, which may be missed by traditional genotyping methods. The protocols and tools
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outlined in these application notes provide a framework for researchers to investigate the
genetic diversity and evolution of G2P rotaviruses, ultimately contributing to improved
surveillance and vaccine design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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